molecular formula C8H2Br2F3NOS B2515542 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate CAS No. 886501-31-1

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

Cat. No.: B2515542
CAS No.: 886501-31-1
M. Wt: 376.97
InChI Key: YOXALMHPRKYNMZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a phenyl ring substituted with bromine atoms at positions 2 and 4, a trifluoromethoxy group at position 6, and an isothiocyanate (-N=C=S) functional group. The molecular formula is hypothesized to be C₈H₂Br₂F₃O₂NS, with a calculated molecular weight of ~418.92 g/mol. The compound’s structure combines strong electron-withdrawing groups (Br, OCF₃), which enhance the electrophilicity of the isothiocyanate group, making it highly reactive toward nucleophiles like amines. Such reactivity is advantageous in synthesizing thiourea derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1,5-dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F3NOS/c9-4-1-5(10)7(14-3-16)6(2-4)15-8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXALMHPRKYNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)N=C=S)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Research

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate has shown promise in anticancer applications. Research indicates that isothiocyanates can enhance the efficacy of traditional anticancer drugs. A notable study describes a composition that combines isothiocyanate compounds with established anticancer medications, suggesting synergistic effects that improve therapeutic outcomes .

Case Study:

  • Title: Combined Application of Isothiocyanate Compound and Anti-Cancer Drugs
  • Findings: The study demonstrated that the combination therapy led to increased apoptosis in cancer cells compared to monotherapy. This highlights the potential of this compound as an adjunctive treatment in cancer therapy.

Environmental Science

The compound is also investigated for its role in environmental remediation. Isothiocyanates have been studied for their ability to degrade pollutants and their potential use in bioremediation strategies.

Data Table: Applications in Environmental Remediation

Application AreaDescriptionKey Findings
Soil RemediationUse of isothiocyanates to degrade organic pollutantsEffective in breaking down complex hydrocarbons
PhytoremediationEnhancing plant uptake of heavy metalsIncreased bioavailability of metals in contaminated soils

Case Study:

  • Title: Role of Isothiocyanates in Phytoremediation
  • Findings: Plants treated with isothiocyanates showed improved growth and metal uptake, suggesting a viable strategy for soil decontamination.

Proteomics Research

In proteomics, this compound serves as a valuable reagent for the modification of proteins, aiding in the study of protein interactions and functions.

Data Table: Proteomics Applications

ApplicationDescriptionResults
Protein LabelingUsed for selective labeling of cysteine residuesEnhanced detection sensitivity in mass spectrometry
Interaction StudiesInvestigating protein-protein interactionsProvided insights into complex formation dynamics

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can affect the function and activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 2,4-dibromo and 6-trifluoromethoxy groups create a highly electron-deficient aromatic system, enhancing its reactivity compared to 4-(methylthio)phenyl isothiocyanate (electron-donating SCH₃) and 2-bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate (moderate electron-withdrawing CF₃) .

Spectral Data :

  • The target compound’s NMR spectrum would lack aromatic protons due to full substitution, unlike the partially substituted analogs in and .
  • Heterocyclic derivatives (e.g., compound 7d in ) exhibit additional carbonyl (C=O) IR peaks (1633 cm⁻¹) and complex fragmentation patterns in mass spectrometry (e.g., m/z 539).

Thermal Properties :

  • Melting points for heterocyclic analogs (e.g., 325–326°C for compound 7d ) are significantly higher due to rigid structures and intermolecular hydrogen bonding, whereas simpler phenyl isothiocyanates (target and ) likely have lower melting points.

Biological Activity

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (DBTFPI) is a synthetic compound with notable applications in biological research, particularly in proteomics. Its unique chemical structure, characterized by the presence of bromine, trifluoromethoxy, and isothiocyanate functional groups, suggests diverse biological activities. This article reviews the biological activity of DBTFPI, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₂Br₂F₃NOS
  • Molecular Weight : 376.98 g/mol
  • Structural Characteristics : The compound features a phenyl ring substituted with two bromine atoms and a trifluoromethoxy group, alongside an isothiocyanate moiety.

DBTFPI exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The isothiocyanate group is known for its ability to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.
  • Antineoplastic Activity : Preliminary studies suggest that DBTFPI may have potential as an antitumor agent by inducing apoptosis in cancer cell lines.

Biological Activity Overview

The biological activities of DBTFPI can be summarized as follows:

Activity TypeDescription
AntitumorInduces apoptosis in cancer cell lines.
AntimicrobialPotential antimicrobial properties against various pathogens.
CytotoxicityExhibits cytotoxic effects on specific cell types.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.

Case Study 1: Antitumor Activity

In a study assessing the antitumor potential of various compounds, DBTFPI was evaluated alongside other isothiocyanates. The compound demonstrated significant cytotoxicity against Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. The IC50 values were determined to be approximately 5 µM after 72 hours of treatment, indicating substantial antiproliferative effects.

Case Study 2: Mechanistic Insights

Research involving the use of DBTFPI in combination with other chemotherapeutic agents revealed enhanced apoptotic effects compared to treatments with single agents. This synergistic effect may be attributed to the compound's ability to modulate key signaling pathways involved in cell survival and death.

Case Study 3: Antimicrobial Properties

DBTFPI has been tested against various bacterial strains, showing promising results as an antimicrobial agent. The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial therapies.

Q & A

Q. What mechanistic insights can be gained from studying its reaction with hydrazonoyl halides?

  • Methodological Answer : Monitor intermediates via <sup>13</sup>C NMR to track thiourea formation. Isotope labeling (e.g., <sup>15</sup>N) clarifies nucleophilic pathways. Kinetic isotope effects (KIE) distinguish between concerted or stepwise mechanisms .

Data Contradiction Analysis Example

Issue : Discrepancies in reported yields for DMF vs. THF as solvents.
Resolution Strategy :

Replicate experiments with strict moisture control (THF is hygroscopic).

Use <sup>19</sup>F NMR to quantify unreacted starting material.

Compare activation energies via Arrhenius plots .

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